

CAS number 144734-44-1 research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-fluoro MBZP	
Cat. No.:	B10860666	Get Quote

An In-depth Technical Guide on 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine (**4-fluoro MBZP**)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the compound identified by CAS number 144734-44-1, chemically known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine and commonly referred to as **4-fluoro MBZP**.[1][2][3] It is a novel psychoactive substance (NPS) belonging to the piperazine class, structurally related to benzylpiperazine (BZP).[1][3] Due to its recent emergence, formal scientific investigation into its pharmacological and toxicological properties is limited.[4] This document consolidates available information on its physicochemical properties, presumed mechanism of action, and relevant experimental protocols to serve as a foundational resource for the research and drug development communities.

Physicochemical Properties

The fundamental physicochemical properties of **4-fluoro MBZP** are summarized in the table below.



Property	Value	Reference
CAS Number	144734-44-1	[1][2][3]
Formal Name	1-[(4-fluorophenyl)methyl]-4- methyl-piperazine	[1][2][3]
Synonyms	4-Fluoro-MBZP, 4F-MBZP, 4-Fluoro-Methylbenzylpiperazine	[1][3][4]
Chemical Formula	C12H17FN2	[1][3][4]
Molecular Weight	208.3 g/mol	[1][3][4]
Exact Mass [M+H]+	209.1449	[3]
Purity	≥98% (as a reference standard)	[1][2]
Appearance	Solid; reportedly found in green tablets in street samples	[1][4]
Solubility	Methanol: 10 mg/mL	[1][2]

Presumed Mechanism of Action and Signaling Pathways

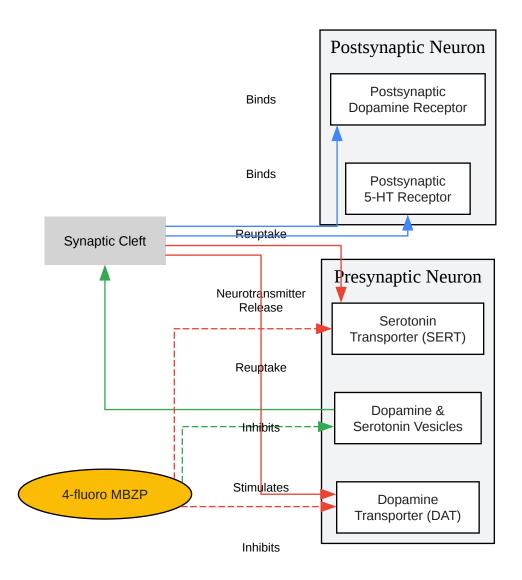
The pharmacological profile of **4-fluoro MBZP** has not been formally studied.[4] However, based on its structural similarity to BZP and other piperazine derivatives, it is presumed to act as a stimulant on the central nervous system.[1][4][5] The proposed mechanism of action involves the modulation of dopaminergic and serotonergic systems.[4]

It is hypothesized that **4-fluoro MBZP** acts as a releasing agent and reuptake inhibitor for key neurotransmitters, primarily dopamine and serotonin.[1][4] This dual action would lead to an increase in the extracellular concentrations of these neurotransmitters within the synaptic cleft, thereby enhancing their signaling.[4] Additionally, **4-fluoro MBZP** is suggested to be a tool for studying 5-HT2 receptors in the central nervous system.[1][6][7]

The presumed signaling pathway, based on the known actions of similar compounds, involves the inhibition of dopamine (DAT) and serotonin (SERT) transporters. The subsequent increase



in synaptic serotonin would lead to the activation of postsynaptic receptors, such as the Gq-coupled 5-HT2A receptor, which in turn activates the phospholipase C (PLC) signaling cascade.[8]



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Presumed mechanism of **4-fluoro MBZP** at the synapse.

Experimental Protocols

Due to the novelty of **4-fluoro MBZP**, specific experimental protocols for its synthesis and pharmacological evaluation are not yet published.[4] However, this section provides detailed methodologies based on established protocols for similar piperazine derivatives, which are essential for its characterization.[4]



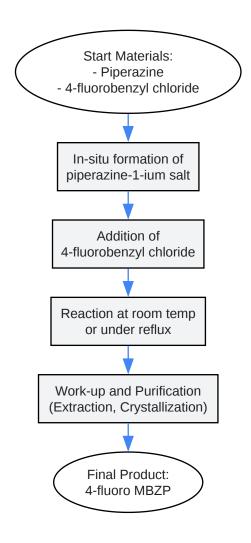
Synthesis

A plausible synthesis for N-benzylpiperazine analogs involves the nucleophilic substitution of a benzyl halide with a piperazine derivative.[9]

General One-Pot Procedure for Monosubstituted Piperazines:[1]

- Formation of Piperazine-1-ium Salt: Dissolve free piperazine in acetic acid to form piperazine
 monoacetate, or react free piperazine with piperazine dihydrochloride in methanol to yield
 piperazine monohydrochloride. This in-situ salt formation is cost-effective and leads to high
 yields.
- Reaction with Benzyl Halide: Add 4-fluorobenzyl chloride to the reaction mixture.
- Reaction Conditions: The reaction can proceed at room temperature or under reflux.
- Work-up and Purification: Isolate and purify the product using standard techniques such as extraction and crystallization.





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General workflow for the synthesis of **4-fluoro MBZP**.

Analytical Identification and Confirmation

The following protocols are based on methods used for the analysis of novel psychoactive substances.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Perform an acid-base extraction.[10]
- Instrumentation: An Agilent 5975 Series GC/MSD or equivalent can be used.[10]
- Confirmation: The analyte is confirmed by matching the retention time and mass spectral
 data with a certified reference standard. For example, one analysis showed a retention time

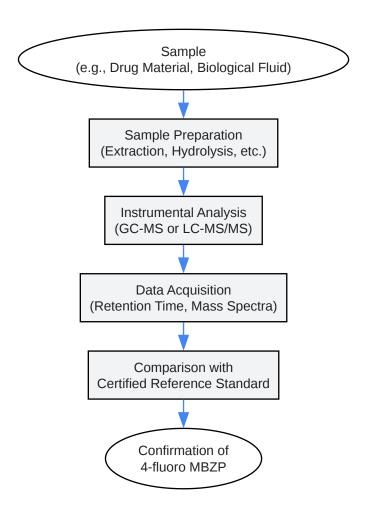


of 3.76 minutes for a sample compared to 3.78 minutes for the standard.[3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):[5]

- Sample Preparation:
 - For urine, perform enzymatic hydrolysis.
 - Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
 - For LLE, adjust the sample pH to basic (e.g., pH 9-10) and extract with a non-polar organic solvent (e.g., n-butyl chloride).
 - For SPE, use a mixed-mode cation exchange cartridge.
 - Evaporate the solvent and reconstitute the residue.
- LC Conditions:
 - Column: A C18 or similar reversed-phase column.
 - Mobile Phase: A gradient of acetonitrile and water with formic acid.
 - Flow Rate: 0.5 mL/min.
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Data Analysis: Compare the retention time and fragmentation pattern with a certified reference standard. The accurate mass of the protonated molecule [M+H]⁺ should be compared to the theoretical exact mass (209.1449).[5]





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General workflow for the analysis of 4-fluoro MBZP.

In-Vitro Pharmacological Assays

The following are proposed protocols to investigate the presumed mechanism of action of **4-fluoro MBZP**.[8]

Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Uptake Inhibition Assays:[8]

- Objective: To determine the potency (IC₅₀ value) of **4-fluoro MBZP** in inhibiting dopamine and serotonin reuptake.
- Protocol:
 - Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).



- Pre-incubation: Pre-incubate the cells with various concentrations of 4-fluoro MBZP or a vehicle control.
- Incubation: Add a radiolabeled neurotransmitter ([3H]dopamine or [3H]serotonin).
- Termination: Stop the uptake by washing the cells with ice-cold buffer.
- Quantification: Measure the radioactivity in the cells using a liquid scintillation counter.
- Data Analysis: Determine the IC₅₀ value from concentration-response curves using nonlinear regression analysis.

Neurotransmitter Release Assays:[4]

- Objective: To measure the ability of 4-fluoro MBZP to induce the release of dopamine and serotonin.
- Protocol:
 - Preparation: Use synaptosomes or cultured cells.
 - Pre-loading: Pre-load the preparations with a radiolabeled neurotransmitter.
 - Exposure: Expose the preparations to various concentrations of 4-fluoro MBZP.
 - Measurement: Measure the amount of radioactivity released into the supernatant.
 - Calculation: Calculate the EC50 value for neurotransmitter release.

Quantitative Data

As of the latest reports, specific quantitative pharmacological data such as IC_{50} or K_i values for **4-fluoro MBZP** have not been published.[3][4] The experimental protocols described above are necessary to generate this data. The only available quantitative data from the provided literature is related to its analytical identification.



Parameter	Method	Value	Reference
Retention Time (Sample)	GC-MS	3.76 min	[3]
Retention Time (Standard)	GC-MS	3.78 min	[3]

Conclusion

4-fluoro MBZP is a recently emerged novel psychoactive substance with a presumed stimulant profile.[4] While direct scientific investigation is currently lacking, its structural similarity to other benzylpiperazines strongly suggests activity at dopamine and serotonin transporters.[4] This technical guide provides a foundational understanding based on extrapolated data and outlines the necessary experimental protocols for its full characterization. Further research is imperative to fully elucidate the pharmacological and toxicological profile of this compound to inform public health and regulatory bodies.[4]

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- To cite this document: BenchChem. [CAS number 144734-44-1 research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860666#cas-number-144734-44-1-research]

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